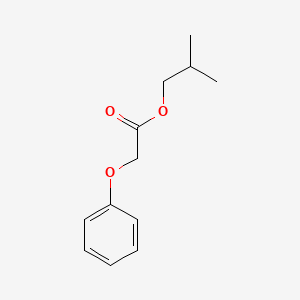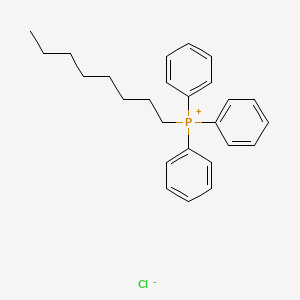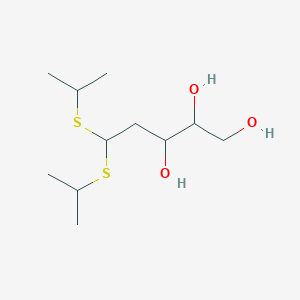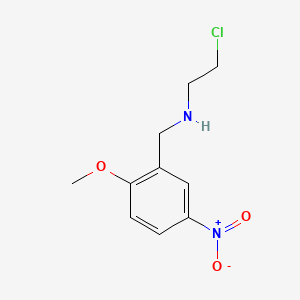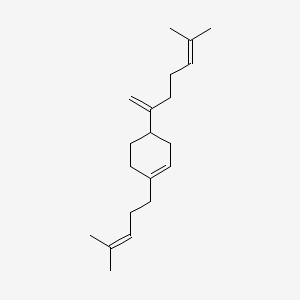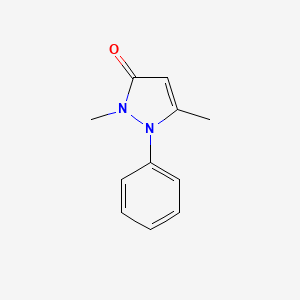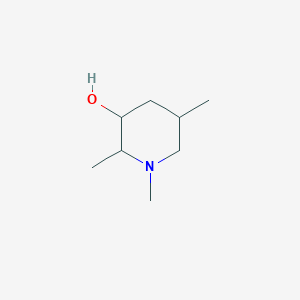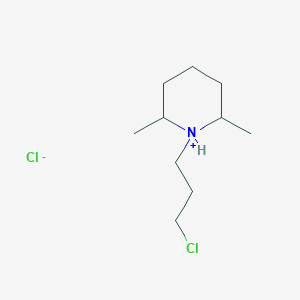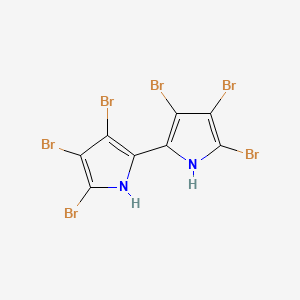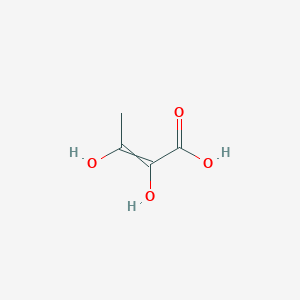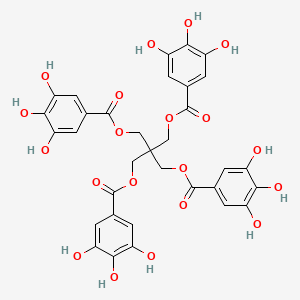
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of catechol, featuring a piperidine ring substituted at the 4-position with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- typically involves the following steps:
Starting Materials: Catechol (1,2-benzenediol) and 1-methyl-3-piperidine.
Reaction: The piperidine derivative is introduced to the catechol under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted catechols depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as catechol-O-methyltransferase (COMT) and other proteins involved in metabolic pathways.
Pathways: The compound may inhibit or modulate the activity of these enzymes, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcatechol: A simpler derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with a methyl group at the 3-position.
Homocatechol: A catechol derivative with different substitution patterns.
Uniqueness
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other catechol derivatives
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(1-methylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-6-2-3-10(8-13)9-4-5-11(14)12(15)7-9/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
Clé InChI |
UWXIEGJSOHTCPF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


